molecular formula C13H13N5O5 B394940 4-[5-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine CAS No. 405279-10-9

4-[5-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine

Cat. No.: B394940
CAS No.: 405279-10-9
M. Wt: 319.27g/mol
InChI Key: NOOLLYRJNGJRDJ-UHFFFAOYSA-N
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Description

4-[5-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine is a heterocyclic compound that contains both 1,2,4-oxadiazole and 1,2,5-oxadiazole rings. These rings are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The compound’s structure includes a trimethoxyphenyl group, which is known for its electron-donating properties, potentially enhancing the compound’s reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,4,5-trimethoxybenzohydrazide with cyanogen bromide to form the 1,2,4-oxadiazole ring. This intermediate can then be reacted with hydrazine hydrate to form the 1,2,5-oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Solvent selection, temperature control, and purification methods are critical factors in the industrial synthesis to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[5-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted oxadiazole derivatives.

Scientific Research Applications

4-[5-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-[5-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The trimethoxyphenyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy. The oxadiazole rings can interact with nucleophilic sites in biological molecules, leading to the formation of stable complexes.

Comparison with Similar Compounds

Similar Compounds

  • 4-[5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,2,5-oxadiazol-3-amine
  • 4-[5-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1,3,4-oxadiazol-2-amine

Uniqueness

4-[5-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine is unique due to the presence of both 1,2,4-oxadiazole and 1,2,5-oxadiazole rings in its structure. This dual-ring system can provide enhanced biological activity and reactivity compared to compounds with only one type of oxadiazole ring. The trimethoxyphenyl group further contributes to its unique properties by enhancing its electron-donating ability and potential biological activity.

Properties

IUPAC Name

4-[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O5/c1-19-7-4-6(5-8(20-2)10(7)21-3)13-15-12(18-22-13)9-11(14)17-23-16-9/h4-5H,1-3H3,(H2,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOOLLYRJNGJRDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NC(=NO2)C3=NON=C3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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